1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine is a synthetic compound that belongs to the class of guanidines. It is characterized by the presence of a pyrimidine ring with two methyl groups at positions 4 and 6, and a phenoxyphenyl group attached to the guanidine moiety. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers, including VWR and BenchChem, which provide details on its synthesis and applications. It is classified under guanidines, which are organic compounds that contain the functional group -C(=NH)-NH2. This classification highlights its relevance in both organic synthesis and biological research.
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-phenoxybenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions.
The molecular formula for 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine is C₁₉H₁₉N₅O. The structure includes:
The compound's structural features contribute to its potential reactivity and biological activity. The specific arrangement of atoms allows for interactions with various biological targets.
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine participates in several chemical reactions:
For oxidation reactions:
For reduction reactions:
For substitution reactions:
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions by acting as agonists or antagonists. The exact pathways depend on the specific biological context and application being studied.
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine typically appears as a crystalline solid with properties that include:
The compound exhibits characteristics typical of guanidines, including:
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine has several scientific applications:
This compound's diverse applications underscore its significance in both academic research and industrial contexts, highlighting its potential impact on drug development and material science.
Guanidine, a strong organic base with the formula HNC(NH₂)₂, serves as a fundamental scaffold in medicinal chemistry due to its exceptional hydrogen-bonding capability, planarity, and delocalized electron system. The protonated guanidinium ion forms stable salt bridges with biological anions, enhancing target binding affinity [5]. Integration of guanidine with heterocyclic moieties like pyrimidine optimizes pharmacokinetic properties and target specificity. The compound 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine exemplifies this strategy, combining two pharmacologically significant units: a 4,6-dimethylpyrimidin-2-yl group and a 4-phenoxyphenyl system.
The 4,6-dimethylpyrimidin-2-yl moiety contributes essential electronic and steric properties for biomolecular interactions:
The 4-phenoxyphenyl group provides complementary pharmacological features:
Table 1: Molecular Descriptors of Key Pharmacophores
Pharmacophore | LogP Contribution | Hydrogen-Bond Capacity | Role in Target Engagement |
---|---|---|---|
4,6-Dimethylpyrimidin-2-yl | +0.7 | Acceptor (2 sites) | Nucleobase mimicry, kinase inhibition |
4-Phenoxyphenyl | +3.1 | None | Hydrophobic pocket binding |
Guanidine linker | -1.2 | Donor/Acceptor (3 sites) | Ionic interaction, solubility |
Synergy between these units enables dual-targeting capabilities: The pyrimidine ring engages polar enzyme regions, while the phenoxyphenyl moiety occupies adjacent hydrophobic niches. This design mirrors successful anticancer agents like pazopanib (sulfonamide-class) and kinase inhibitors bearing dimethylpyrimidine groups [6] [8].
Guanidine-based therapeutics evolved from natural product inspiration to rational drug design:
Table 2: Evolution of Key Guanidine-Based Pharmacophores
Era | Representative Compounds | Structural Innovations | Therapeutic Applications |
---|---|---|---|
Pre-1950s | Guanidine hydrochloride | Unsubstituted base | Diabetes (obsolete) |
1960s–1990s | Metformin, Sulfonamide-guanidines | Biguanides, Aryl substitutions | Diabetes, Antibacterials |
2000s–Present | 4,6-Dimethylpyrimidin-2-yl guanidines | Hybrid heterocycles | Anticancer, Kinase inhibition |
The target compound epitomizes contemporary design principles, merging metformin-inspired guanidine bioactivity with pyrimidine-based target specificity observed in kinase inhibitors [8]. Computational analyses confirm that such hybrids comply with Lipinski’s Rule of Five, ensuring oral bioavailability while enhancing binding to cancer-related targets like GPCRs and kinases [6] [8].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: